2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

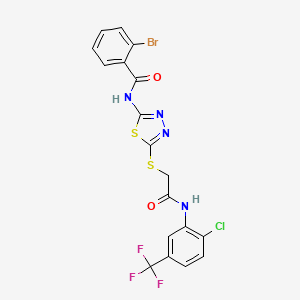

The compound 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a benzamide group at position 2 and a bromine atom at position 3. The thiadiazole ring is further functionalized via a sulfur-linked ethyl chain bearing a 2-chloro-5-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromine and chlorine atoms may contribute to steric and electronic effects critical for binding interactions .

Properties

IUPAC Name |

2-bromo-N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11BrClF3N4O2S2/c19-11-4-2-1-3-10(11)15(29)25-16-26-27-17(31-16)30-8-14(28)24-13-7-9(18(21,22)23)5-6-12(13)20/h1-7H,8H2,(H,24,28)(H,25,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYHOTLMCCPTAQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11BrClF3N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(5-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. Its structure incorporates various functional groups, including a thiadiazole moiety, which is known for contributing to diverse pharmacological properties.

Structural Characteristics

This compound features:

- A bromo substituent which may enhance its reactivity.

- A trifluoromethyl group that can influence lipophilicity and biological activity.

- An amino group linked to a thio and thiadiazole , suggesting potential for interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer and antimicrobial properties. The following sections detail the findings from recent research.

Anticancer Activity

Research indicates that compounds containing thiadiazole rings exhibit significant cytotoxic effects against various cancer cell lines. For example:

- IC50 Values : In studies involving derivatives of thiadiazole, compounds showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against human cancer cell lines such as Jurkat and A-431, indicating potent activity compared to standard treatments like doxorubicin .

Table 1: Cytotoxic Activity of Related Thiadiazole Compounds

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | |

| Compound 10 | A-431 | 1.98 ± 1.22 | |

| Compound 13 | Jurkat/A-431 | < Doxorubicin |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Bcl-2 : Studies have shown that certain thiadiazole derivatives can inhibit Bcl-2, a protein that prevents apoptosis in cancer cells, thereby promoting cell death .

- Molecular Dynamics : Molecular dynamics simulations have suggested that these compounds interact with proteins through hydrophobic contacts and hydrogen bonding, affecting their stability and function .

Antimicrobial Activity

The compound's structural features also suggest potential antimicrobial properties. Thiadiazole derivatives have been noted for their ability to disrupt bacterial cell membranes and inhibit growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in 1,3,4-Thiadiazole Chemistry

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives, which are widely studied for their pharmacological and material science applications. Key analogues include:

Physicochemical and Spectral Comparisons

- Melting Points : Thiadiazole derivatives with bromine substituents (e.g., ’s 2-bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole) exhibit higher melting points (>500 K) due to rigid aromatic systems, whereas benzamide-linked analogues (e.g., ) show moderate melting points (~500 K) .

- NMR Signatures: The trifluoromethyl group in the target compound would produce a distinct ¹⁹F NMR signal near -60 ppm, absent in non-fluorinated analogues. The benzamide proton (NH) typically resonates at δ 10–11 ppm in ¹H NMR .

- Mass Spectrometry : Bromine’s isotopic pattern (1:1 ratio for M⁺ and M+2 peaks) aids in structural confirmation, as seen in for brominated thiazoles .

Key Research Findings

Substituent Effects: The trifluoromethyl group in the target compound likely improves metabolic stability compared to non-fluorinated analogues (e.g., ’s 5-(3-phenylpropyl)-N-(2-chlorophenyl)-1,3,4-thiadiazole-2-amine) .

Synthetic Challenges: Bromine substitution on thiadiazoles requires precise stoichiometry to avoid side products, as noted in .

Structural Confirmation : X-ray diffraction () validates the planar geometry of thiadiazole cores, critical for π-π stacking in drug-receptor interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.